molecular formula C11H10N2O B3383093 (2-Phenylpyrimidin-4-yl)methanol CAS No. 38705-90-7

(2-Phenylpyrimidin-4-yl)methanol

Cat. No.: B3383093
CAS No.: 38705-90-7
M. Wt: 186.21 g/mol
InChI Key: AOCGPYPSAHFBSW-UHFFFAOYSA-N
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Description

(2-Phenylpyrimidin-4-yl)methanol ( 38705-90-7) is a high-purity chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. This chemical serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex heterocyclic systems . The core structure of this compound, which incorporates both a pyrimidine ring and a benzyl alcohol moiety, is of significant interest in drug discovery. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules. This compound can be utilized as a key precursor in the design and synthesis of potential kinase inhibitors, following the structural motif found in well-established therapeutic agents . Its application extends to the construction of coumarin-pyrimidine hybrid molecules, which have been investigated for various pharmacological activities, underscoring its utility in developing novel therapeutic candidates . As a supplier, we provide this compound with a confirmed purity of >95%, ensuring consistency and reliability for your research applications. This product is intended for use as a chemical intermediate or a standard in analytical methods. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylpyrimidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-10-6-7-12-11(13-10)9-4-2-1-3-5-9/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCGPYPSAHFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenylpyrimidin 4 Yl Methanol and Its Analogs

Approaches via Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine (B1678525) derivatives. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through the sequential formation of carbon-nitrogen and carbon-carbon bonds.

Cyclocondensation of β-Alkoxy-β-ketoenamides with Nitrogenous Reagents

A key strategy for synthesizing the pyrimidine core involves the cyclocondensation of β-alkoxy-β-ketoenamides with various nitrogen-containing reagents. These β-alkoxy-β-ketoenamides are versatile intermediates that can be prepared with a wide range of substituents. researchgate.netnih.govresearchgate.net The reaction with nitrogenous reagents, such as ammonium (B1175870) salts or hydroxylamine (B1172632) hydrochloride, leads to the formation of pyrimidines or pyrimidine N-oxides, respectively. nih.govresearchgate.net This approach allows for a high degree of flexibility in the substitution pattern of the resulting pyrimidine ring. nih.gov

For instance, the condensation of β-ketoenamides with ammonium salts directly yields pyrimidine derivatives. nih.govresearchgate.net Alternatively, using hydroxylamine hydrochloride as the nitrogen source first produces pyrimidine N-oxides, which can then be further functionalized or reduced to the corresponding pyrimidines. researchgate.netnih.govresearchgate.net

Influence of Reaction Conditions on Yield and Selectivity

The outcome of cyclocondensation reactions is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. For example, harsh conditions such as long reaction times and high temperatures are often required, particularly when using less reactive nucleophiles like urea (B33335) derivatives. researchgate.net To mitigate this, transition-metal catalysts or acidic media are frequently employed to enhance the electrophilicity of the carbonyl carbon in the enone precursor. researchgate.net

Recent advancements have focused on developing milder and more efficient reaction conditions. The use of catalysts can significantly impact the yield and selectivity of the reaction. For instance, in certain pyrimidine syntheses, various metal triflates have been explored as promoters, though in some cases, they did not provide better yields than Bi(OTf)₃. researchgate.net The choice of solvent can also play a crucial role. Some modern methods even utilize water as a solvent, offering a more environmentally friendly approach. mdpi.com

Mechanistic Aspects of Cyclocondensation Pathways

The mechanism of pyrimidine formation through cyclocondensation generally involves a series of nucleophilic additions and condensation steps. In the reaction of β-alkoxy-β-ketoenamides with a nitrogenous reagent, the process is believed to initiate with the nucleophilic attack of the nitrogen atom on one of the carbonyl groups of the ketoenamide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. umich.edu

In some cases, the reaction proceeds through a cascade of reactions. For example, some syntheses involve aza-Michael addition followed by intramolecular cyclization and subsequent elimination steps to afford the final pyrimidine product. organic-chemistry.org Detailed mechanistic studies, often supported by computational calculations, have been instrumental in understanding and optimizing these reaction pathways. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for generating libraries of compounds for drug discovery and other applications. acs.org

The LANCA (Lithiated Alkoxyallenes, Nitriles, Carboxylic Acids) Three-Component Reaction Sequence

A notable multicomponent strategy for the synthesis of pyrimidine precursors is the LANCA (Lithiated Alkoxyallenes, Nitriles, Carboxylic Acids) three-component reaction. researchgate.netnih.govresearchgate.net This process efficiently produces highly substituted β-alkoxy-β-ketoenamides, which are key intermediates for pyrimidine synthesis. nih.govresearchgate.net The LANCA reaction is known for its broad substrate scope, accommodating a wide variety of nitriles and carboxylic acids. nih.govresearchgate.net The alkoxy group, introduced via the lithiated alkoxyallene, is also variable, allowing for tailored deprotection conditions later in the synthetic sequence. nih.govresearchgate.net

The reaction involves the initial formation of a lithiated alkoxyallene, which then reacts with a nitrile and a carboxylic acid in a sequential manner to yield the β-alkoxy-β-ketoenamide. researchgate.netresearchgate.net

Application of LANCA in Precursor Synthesis for (2-Phenylpyrimidin-4-yl)methanol

The β-alkoxy-β-ketoenamides synthesized through the LANCA reaction are direct precursors to a diverse range of heterocyclic compounds, including pyrimidines. researchgate.netnih.govresearchgate.net By carefully selecting the starting nitrile (e.g., benzonitrile (B105546) to introduce the phenyl group at the 2-position) and carboxylic acid, precursors for this compound can be readily assembled.

The subsequent cyclocondensation of these LANCA-derived intermediates with an appropriate nitrogen source, as described in section 2.1.1, leads to the formation of the substituted pyrimidine ring. nih.govresearchgate.net The alkoxy group on the pyrimidine can then be converted to a hydroxyl group, which upon reduction of a suitable functional group at the 4-position (e.g., an ester or aldehyde), would yield the target molecule, this compound. The flexibility of the LANCA reaction allows for the introduction of various substituents on the pyrimidine ring, facilitating the synthesis of a wide array of analogs of this compound. researchgate.net

Table of LANCA-derived β-ketoenamides as Pyrimidine Precursors researchgate.net

EntryR² (from Nitrile)R³ (from Carboxylic Acid)Product (β-ketoenamide)
1PhenylMethylN-(1-(methoxy(phenyl)methylene)acetonyl)acetamide
24-ChlorophenylEthylN-(1-((4-chlorophenyl)(methoxy)methylene)acetonyl)propanamide
32-ThienylIsopropylN-(1-(methoxy(thiophen-2-yl)methylene)acetonyl)isobutyramide

This table is a representative example based on the described LANCA methodology and does not necessarily depict the direct synthesis of this compound precursors but illustrates the versatility of the method.

Scope and Limitations of Multicomponent Approaches

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecular scaffolds, such as pyrimidines, in a single step from three or more starting materials. This approach is valued for its atom economy and operational simplicity. For the synthesis of 2,4,6-trisubstituted pyrimidines, a common MCR involves the condensation of an aromatic ketone, an aldehyde, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation. nih.gov In this strategy, Lewis acids play a critical role in directing the reaction pathway. nih.gov For instance, the use of BF₃·OEt₂ can promote the formation of 2,4,6-triarylpyrimidines from acetophenone, benzaldehyde, and HMDS. nih.gov

However, the direct synthesis of this compound via MCRs presents significant challenges and limitations. Most documented MCRs for pyrimidine synthesis are optimized for the introduction of aryl or alkyl substituents rather than functional groups like hydroxymethyl. The reaction conditions, which often involve strong acids or bases and high temperatures, may not be compatible with the unprotected hydroxyl group.

Post-Modification of Pyrimidine Rings

A more common and controlled approach to synthesizing this compound involves the modification of a pre-existing, appropriately substituted pyrimidine ring.

Boekelheide Rearrangement of Pyrimidine N-Oxides

The Boekelheide rearrangement is a powerful method for introducing a functionalized methyl group onto a heteroaromatic ring. wikipedia.orgacs.org The reaction involves the treatment of an N-oxide of a nitrogen-containing heterocycle, which has an adjacent alkyl group, with an acylating agent, typically an acid anhydride (B1165640). wikipedia.orgresearchgate.net This process has been successfully applied to pyrimidine N-oxides to introduce an acetoxymethyl group, which can then be hydrolyzed to the desired hydroxymethyl functionality. researchgate.netnih.gov

The reaction is initiated by the acylation of the N-oxide oxygen by the anhydride. wikipedia.org This is followed by the deprotonation of the adjacent methyl group and a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org Hydrolysis of the resulting acyloxymethyl intermediate yields the final hydroxymethyl product. wikipedia.org Detailed experimental and computational studies on a model pyrimidine N-oxide have shown that the reaction proceeds to give the corresponding 4-acetoxymethyl-substituted pyrimidine derivative. researchgate.netnih.govresearchgate.net

Regioselectivity and Stereocontrol in Rearrangement Reactions

Regioselectivity is a critical consideration in the Boekelheide rearrangement of substituted pyrimidine N-oxides. In the case of a 2-phenyl-4-methylpyrimidine N-oxide, the rearrangement is expected to occur selectively at the 4-methyl position. Studies on related systems, such as 2-alkyl substituted pyridine (B92270) N-oxides, show a high degree of selectivity, yielding the corresponding 2-(α-hydroxyalkyl)-pyridines. researchgate.net For pyrimidines, investigations have demonstrated that the rearrangement of a model pyrimidine N-oxide with acetic anhydride preferentially yields the 4-acetoxymethyl-substituted product. researchgate.netnih.govresearchgate.net This selectivity is influenced by both electronic and steric factors, as well as the specific reaction conditions employed. nih.gov

Strategic Use of Activating Agents (e.g., Trifluoroacetic Anhydride) for Hydroxymethyl Formation

The choice of activating agent is crucial for the efficiency of the Boekelheide rearrangement. While acetic anhydride is the traditional reagent, it often requires high temperatures, such as refluxing conditions (~140 °C). wikipedia.org A significant improvement is the use of trifluoroacetic anhydride (TFAA) as the activating agent. wikipedia.orgresearchgate.net

TFAA is much more reactive than acetic anhydride, which allows the rearrangement to be carried out under significantly milder conditions, often at room temperature. wikipedia.orgjst.go.jp The mechanism begins with a rapid acyl transfer from TFAA to the N-oxide oxygen. wikipedia.org The resulting trifluoroacetate (B77799) anion then acts as a base to deprotonate the α-methyl group, initiating the rearrangement to furnish a trifluoroacetylated intermediate. wikipedia.org Subsequent hydrolysis readily cleaves the trifluoroacetate ester to yield the final hydroxymethylpyridine or pyrimidine. wikipedia.org The use of TFAA not only provides a more convenient reaction profile but can also lead to higher yields and selectivity for the desired hydroxymethyl product. researchgate.net

Derivatization from Precursor Pyrimidines

Another key synthetic strategy involves the chemical transformation of functional groups on a pre-existing 2-phenylpyrimidine (B3000279) scaffold.

Reduction Strategies for Corresponding Pyrimidine Carboxylates or Ketones

The reduction of a carbonyl group at the 4-position of the pyrimidine ring is a direct and widely used method to obtain this compound. The specific precursor can be either a 2-phenylpyrimidine-4-carboxylic acid ester or a 4-acyl-2-phenylpyrimidine (a ketone). The choice of reducing agent is critical and depends on the nature of the carbonyl group.

For the reduction of ketones, such as (2-phenylpyrimidin-4-yl)(phenyl)methanone, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient. mdpi.com This reagent is highly selective for aldehydes and ketones and is compatible with a wide range of other functional groups. chadsprep.comlibretexts.org The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures. mdpi.com

If the precursor is a pyrimidine-4-carboxylate ester, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for reducing esters to primary alcohols. libretexts.org NaBH₄ is generally not strong enough to effect this transformation. libretexts.org The reduction with LiAlH₄ is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to hydrolyze the intermediate aluminum alkoxide salts and isolate the alcohol product. libretexts.orgnih.gov Other reducing agents, such as ammonia (B1221849) borane, have also been shown to be effective for the chemoselective reduction of ketones and aldehydes in the presence of other functional groups. rsc.org

Halogen-Functionalized Pyrimidine Precursors

The use of halogen-functionalized pyrimidines, particularly chloropyrimidines, represents a robust and versatile starting point for the synthesis of 4-substituted pyrimidine derivatives, including this compound. A powerful strategy involves the addition of organometallic reagents to a halogenated pyrimidine core. researchgate.net

One common approach begins with a readily available precursor like 2-chloropyrimidine. The synthesis proceeds via the addition of a lithium reagent at the 4-position of the pyrimidine ring. researchgate.net This is followed by oxidation of the resulting dihydro intermediate to restore aromaticity. The chloro-substituent at the 2-position can then be displaced in a subsequent nucleophilic substitution reaction. For the synthesis of this compound specifically, a formylation step would be required at the 4-position, followed by reduction of the aldehyde to the corresponding alcohol.

Alternatively, a two-step procedure involving a halogenated intermediate can be employed. mdpi.com This methodology provides a controlled pathway to introduce the desired functional groups. The general sequence involves:

Introduction of the Phenyl Group: A Suzuki or Stille coupling reaction can be utilized to introduce the phenyl group at the 2-position of a di-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine).

Formation of the Methanol Moiety: The remaining halogen at the 4-position can be converted to a hydroxymethyl group. This can be achieved through a metal-halogen exchange followed by reaction with formaldehyde, or via a palladium-catalyzed carbonylation to form an ester, which is then reduced to the alcohol.

These methods, starting from halogenated pyrimidines, offer a high degree of control over the substitution pattern of the pyrimidine ring, making them valuable in the targeted synthesis of complex molecules.

Synthesis of Chiral Analogs of this compound

The development of single-enantiomer pharmaceuticals is critical, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov The synthesis of chiral analogs of this compound, where a stereocenter is introduced (for instance, at the α-carbon of the methanol group, creating a (phenyl)this compound structure), can be achieved through several established asymmetric synthesis strategies. nih.gov

Key Asymmetric Synthesis Strategies:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material as a building block. For instance, chirality can be induced by using a commercially available chiral starting material like (R)-glycidyl benzyl (B1604629) ether, which introduces a stereocenter through an acid-catalyzed ring-opening reaction. nih.gov In the context of our target molecule, a chiral epoxide could be opened by a pyrimidine-based nucleophile.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For example, a commercially available chiral proline derivative has been successfully used to create an amide, which then directs subsequent transformations before being cleaved to yield the chiral product. nih.gov

Chiral Resolution: This classical method involves the synthesis of the compound as a racemic mixture, followed by separation of the enantiomers. nih.gov This is often accomplished by reacting the racemate with a chiral resolving agent, such as D-tartaric acid, to form diastereomeric salts that can be separated by crystallization. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another common technique for separating enantiomers. mdpi.com

The choice of method depends on the specific target analog and the availability of chiral starting materials or reagents.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route in chemical manufacturing is governed by multiple factors, including yield, cost, safety, environmental impact, and the ability to scale the process from the laboratory to industrial production.

Efficiency and Atom Economy Considerations

Efficiency in chemical synthesis is often evaluated through metrics like reaction yield and atom economy. Atom economy, a core principle of green chemistry, measures how efficiently reactants are converted into the final desired product. primescholars.com

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Traditional multi-step syntheses often suffer from poor atom economy, as they can generate significant amounts of waste in the form of byproducts and require stoichiometric reagents that are not incorporated into the final molecule. primescholars.com In contrast, modern synthetic methods aim to maximize atom economy.

Catalytic Processes: The use of catalysts, as opposed to stoichiometric reagents, is fundamental to green and efficient synthesis. Catalysts can enable reactions with higher selectivity and under milder conditions, and they are only required in small amounts. mdpi.com

Step-Economical Synthesis: This strategy focuses on minimizing the total number of synthetic steps to reach the target molecule. A diversity-oriented, two-step synthesis of a library of pyrimidine-N-heterocycle hybrids from simple, commercial starting materials highlights the power of this approach. nih.gov

Below is a table comparing different synthetic approaches in terms of these efficiency metrics.

Synthetic Approach Typical Number of Steps Atom Economy Key Advantages
Traditional Linear Synthesis MultipleOften Low to ModerateWell-established, predictable
Convergent Synthesis Fewer than LinearModerate to HighIncreases overall yield
Multicomponent Reactions One-potVery HighHigh efficiency, less waste, saves time nih.gov
Catalytic Routes VariableGenerally HighMilder conditions, reusable reagents mdpi.com

Scalability of Laboratory Syntheses

The transition of a synthetic route from a laboratory setting (milligram to gram scale) to industrial production (kilogram to ton scale) presents significant challenges. A scalable process must be safe, robust, cost-effective, and reproducible on a large scale.

Key considerations for scalability include:

Reagent and Catalyst Choice: Reagents that are expensive, toxic, or difficult to handle (e.g., lithium aluminum hydride) are often avoided in large-scale production in favor of safer, more cost-effective alternatives. google.com The use of partially deactivated palladium catalysts has been reported for the catalytic reduction of a cyanopyridine, demonstrating a modification to improve process control on a larger scale. google.com

Reaction Conditions: Extreme temperatures or pressures that are manageable in a lab can be difficult and costly to implement in large reactors. The development of syntheses that proceed under mild conditions is highly desirable. nih.gov

Purification: Purification methods like column chromatography, while common in the lab, are often impractical and expensive for large-scale manufacturing. The ideal scalable process yields a product that can be purified by simple crystallization or distillation. google.com

Process Safety: A thorough evaluation of reaction thermodynamics, potential for runaway reactions, and the toxicity of all materials is crucial before scaling up.

The kilogram-scale synthesis of the drug Duvelisib, which features a substituted purine (B94841) core, provides insights into scalable processes. The route involved a salt resolution with D-tartaric acid to ensure enantiopurity, a technique that is amenable to large-scale operations. nih.gov Similarly, processes for other complex heterocyclic molecules have been successfully scaled, often requiring optimization of catalysts and reaction solvents for large-scale implementation. google.com

Chemical Transformations and Reactivity Profiles of 2 Phenylpyrimidin 4 Yl Methanol

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group at the 4-position of the pyrimidine (B1678525) ring is a key site for a variety of chemical modifications, including oxidation, reduction, esterification, etherification, and nucleophilic substitution reactions.

Oxidation and Reduction Processes

The hydroxymethyl group of (2-Phenylpyrimidin-4-yl)methanol can be readily oxidized to the corresponding aldehyde, 2-phenylpyrimidine-4-carbaldehyde. This transformation is a critical step in the synthesis of various derivatives. While specific examples for the direct oxidation of this compound are not extensively documented in readily available literature, the oxidation of similar hydroxymethyl-substituted heterocyclic compounds is a well-established process. Common oxidizing agents such as manganese dioxide (MnO2) are effectively used for the oxidation of hydroxymethylpyrazines, which are structurally related to pyrimidines.

Conversely, the corresponding aldehyde, 2-phenylpyrimidine-4-carbaldehyde, can be reduced to form this compound. This reduction is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) is a widely used reagent for the reduction of aldehydes and ketones to their corresponding alcohols. numberanalytics.commasterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is generally performed in a protic solvent such as methanol (B129727) or ethanol (B145695). numberanalytics.comchemguide.co.uklibretexts.org

A summary of these transformations is presented in the table below:

Starting MaterialReagent(s)ProductReaction Type
This compoundMnO₂ (inferred)2-Phenylpyrimidine-4-carbaldehydeOxidation
2-Phenylpyrimidine-4-carbaldehydeNaBH₄This compoundReduction

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification to form various ester derivatives. This is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640). For instance, the reaction with acetic anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), would yield (2-phenylpyrimidin-4-yl)methyl acetate (B1210297). researchgate.netchegg.com

Etherification of this compound can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.comvaia.comresearchgate.net This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether. For example, treating this compound with a base like sodium hydride followed by reaction with an alkyl halide such as methyl iodide would produce 4-(methoxymethyl)-2-phenylpyrimidine.

Starting MaterialReagent(s)ProductReaction Type
This compoundAcetic Anhydride, DMAP (inferred)(2-Phenylpyrimidin-4-yl)methyl acetateEsterification
This compound1. NaH2. CH₃I4-(Methoxymethyl)-2-phenylpyrimidineEtherification

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of the hydroxymethyl group can be rendered susceptible to nucleophilic attack by first converting the hydroxyl group into a better leaving group, such as a halide. For example, treatment of this compound with a halogenating agent like thionyl chloride (SOCl₂) would produce 4-(chloromethyl)-2-phenylpyrimidine. This chloro derivative can then readily undergo nucleophilic substitution with various nucleophiles. For instance, reaction with amines would lead to the formation of the corresponding 4-(aminomethyl)-2-phenylpyrimidine derivatives. The construction of carbon-sulfur bonds can also be achieved via SN2 or SN1 reactions with thiols or thiolate anions. acsgcipr.org

Reactivity of the Pyrimidine Core

The pyrimidine ring and the attached phenyl group exhibit distinct reactivity patterns, allowing for selective modifications at different positions of the molecule.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group attached to the pyrimidine ring can undergo electrophilic aromatic substitution. The pyrimidine ring itself is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta- and para-positions.

Studies on the nitration of 4-phenylpyrimidine (B189444) have shown that the reaction products are highly dependent on the nitrating agent used. cdnsciencepub.com With a mixture of nitric and sulfuric acids, 4-o- and 4-m-nitrophenylpyrimidines are formed. cdnsciencepub.com However, using nitric acid with trifluoroacetic anhydride results in a mixture of ortho-, meta-, and para-nitrophenylpyrimidines. cdnsciencepub.com Furthermore, the nitration of 5-acetamido-2-phenylpyrimidine has been reported to yield the 5-acetamido-2-m-nitrophenylpyrimidine as the sole isolable product, indicating that even with an activating group on the pyrimidine ring, the deactivating influence on the phenyl ring is significant. rsc.org

The bromination of 5-acetyl-4-methyl-2-phenylpyrimidine has also been studied, further illustrating the possibility of halogenating the phenyl ring in this class of compounds. acs.org

Starting MaterialReagent(s)Product(s)Reaction Type
4-PhenylpyrimidineHNO₃, H₂SO₄4-o-Nitrophenylpyrimidine and 4-m-NitrophenylpyrimidineNitration
4-PhenylpyrimidineHNO₃, (CF₃CO)₂O4-o-, 4-m-, and 4-p-NitrophenylpyrimidinesNitration
5-Acetamido-2-phenylpyrimidineHNO₃5-Acetamido-2-m-nitrophenylpyrimidineNitration
5-Acetyl-4-methyl-2-phenylpyrimidineBr₂Brominated phenyl ring derivativeBromination

Nucleophilic Aromatic Substitution on the Pyrimidine Ring (e.g., Halogen Displacement)

The pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly at positions 2, 4, and 6, especially when a good leaving group like a halogen is present. The chlorine atom in a related compound, 4-chloro-2-phenylpyrimidine, can be displaced by various nucleophiles. For instance, reactions with amines can lead to the formation of N-substituted 2-phenylpyrimidin-4-amines. nih.govresearchgate.net

The reactivity of chloropyrimidines in nucleophilic substitution reactions is well-documented. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org This highlights the general propensity of the 4-position of the pyrimidine ring to undergo nucleophilic attack when substituted with a halogen.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While this compound itself is not an ideal substrate for direct coupling due to the poor leaving group nature of the hydroxyl group, its derivatives are versatile precursors for such transformations. The hydroxyl moiety can be readily converted into a more suitable leaving group, such as a halide (e.g., chloride, bromide) or a triflate, thereby activating the C-4 position of the pyrimidine ring for palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. nih.gov A derivative like (4-chloro-2-phenylpyrimidin-4-yl)methanol could be coupled with various aryl or vinyl boronic acids. Research on the coupling of 2,4-dichloropyridines has demonstrated that site-selective reactions at the C-4 position are feasible, often controlled by the choice of ligand. nih.gov This suggests that a C-4 chlorinated derivative of this compound would likely undergo selective Suzuki-Miyaura coupling, enabling the introduction of diverse substituents. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.gov This method is invaluable for synthesizing arylalkynes and conjugated enynes under mild conditions, often employing palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound would be an excellent substrate for coupling with terminal alkynes like phenylacetylene (B144264) or trimethylsilylacetylene, providing access to a range of alkynyl-substituted phenylpyrimidines. wikipedia.orgnih.govrsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by palladium complexes and is highly effective for the vinylation of aryl halides. organic-chemistry.orgmdpi.com By converting the methanol to a halide, the resulting (4-halo-2-phenylpyrimidin-4-yl)methanol could react with various alkenes, such as styrene (B11656) or acrylates, to introduce vinyl groups at the C-4 position. mdpi.comnih.gov

Below is a table illustrating potential cross-coupling reactions using a derivatized form of this compound, denoted as (2-Phenyl-4-X-pyrimidin-4-yl)methanol where X is a leaving group (e.g., Cl, Br, OTf).

Reaction Type Coupling Partner Catalyst System (Typical) Product Class
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)4-Aryl-2-phenylpyrimidines
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Amine Base4-Alkynyl-2-phenylpyrimidines
HeckAlkene (CH₂=CHR)Pd(OAc)₂, Ligand (e.g., PPh₃), Base4-Vinyl-2-phenylpyrimidines

Formation of Fused Heterocyclic Systems

The this compound core is a valuable building block for constructing more complex, fused heterocyclic scaffolds, which are prominent in medicinal chemistry. ijsat.org

Incorporation into Thienopyrimidine Scaffolds

Thienopyrimidines are a class of fused heterocycles with significant biological activity. nih.govnih.govresearchgate.net Synthetic strategies typically involve either constructing a pyrimidine ring onto a pre-existing thiophene (B33073) or vice versa. nih.gov While direct use of this compound is not commonly reported, its structural features can be strategically utilized.

A plausible synthetic route involves the modification of the hydroxymethyl group. For instance, oxidation of the primary alcohol to an aldehyde would yield 2-phenylpyrimidine-4-carbaldehyde. This aldehyde could then serve as a key intermediate in a multi-component reaction, such as the Gewald reaction. By reacting the aldehyde with an α-cyano ester (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base, a substituted 2-aminothiophene can be formed, which subsequently cyclizes to afford a thieno[2,3-d]pyrimidine (B153573) derivative. This approach leverages the existing phenylpyrimidine framework to build the fused thiophene ring.

Cyclization Reactions Leading to Polycyclic Compounds

The functional groups of this compound can participate in cyclization reactions to form diverse polycyclic systems. Intramolecular cyclization is a powerful strategy for building ring systems, often involving the formation of a bond between a substituent on the pyrimidine ring and another part of the molecule.

A notable synthetic strategy involves the conversion of the methanol group into a more reactive species that can undergo cyclization. For example, research on related pyrazole (B372694) systems has shown that a pyrazolyl-methanol can be converted to an azidomethyl derivative. This intermediate then undergoes an iodine-mediated electrophilic cyclization to form a fused pyrazolo[4,3-c]pyridine system. mdpi.com A similar strategy could be envisioned for this compound.

Alternatively, the methanol can be converted into a good leaving group (e.g., tosylate or halide). Subsequent reaction with a bifunctional nucleophile, such as 2-aminothiophenol, could lead to an initial S-alkylation followed by an intramolecular cyclization (nucleophilic attack of the amino group on the pyrimidine ring), resulting in the formation of a complex polycyclic system. Another approach involves the oxidative cyclization of related structures, where an aniline (B41778) moiety participates in an intramolecular nucleophilic cyclization to generate fused indolinone derivatives. nih.gov

Exploration of Reaction Mechanisms

Understanding the mechanisms of the reactions that this compound and its derivatives undergo is crucial for optimizing reaction conditions and predicting product outcomes.

Detailed Studies of Rearrangement Mechanisms

Pyrimidine systems are known to undergo several important rearrangement reactions, and the (pyrimidin-4-yl)methyl moiety is often a key participant.

Boekelheide Rearrangement: A particularly relevant transformation is the Boekelheide rearrangement. A detailed study on the rearrangement of a model pyrimidine N-oxide to a 4-acetoxymethyl-substituted pyrimidine derivative provides significant mechanistic insight. fu-berlin.de This reaction, promoted by acetic anhydride, is not always straightforward and can yield side products, indicating a complex mechanistic landscape. Experimental evidence suggests that under certain conditions, the reaction may involve radical intermediates alongside the expected concerted or ionic pathways. fu-berlin.de The formation of various products depending on the reaction conditions highlights the delicate balance between different mechanistic routes. fu-berlin.de

Dimroth Rearrangement: Another fundamental rearrangement in pyrimidine chemistry is the Dimroth rearrangement, which involves the isomerization of heterocycles through ring-opening and ring-closure steps. nih.gov This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms. The accepted mechanism, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, is often initiated by protonation or by the action of heat or bases. nih.gov For instance, 1-substituted 2-imino-1,2-dihydropyrimidines can rearrange to 2-substituted aminopyrimidines, a process that has been extensively studied and utilized in the synthesis of complex condensed pyrimidines. nih.gov

Intermediates and Transition States in Key Transformations

The elucidation of reaction intermediates and transition states is paramount for a deep mechanistic understanding. This is often achieved through a combination of experimental studies and quantum chemical calculations.

In the context of the Boekelheide rearrangement of pyrimidine N-oxides, computational and experimental studies have been employed to probe the reaction pathway. fu-berlin.de These investigations aim to distinguish between concerted, ionic, and radical mechanisms. A key finding is the identification of a (pyrimidin-4-yl)methyl radical as a crucial intermediate in the formation of observed side products. fu-berlin.de The use of radical initiators or scavengers can significantly alter the product distribution, providing experimental support for the involvement of radical species. fu-berlin.de

For the Dimroth rearrangement, the mechanism is understood to proceed through a series of well-defined intermediates. nih.gov The process is initiated by the protonation of a ring nitrogen, followed by a nucleophilic attack (often by hydroxide (B78521) or another nucleophile) leading to a tetrahedral intermediate. This intermediate then undergoes cleavage of a C-N bond to open the pyrimidine ring. The resulting open-chain structure can then undergo rotation and subsequent ring closure in a different orientation, followed by the elimination of water to yield the rearranged product. nih.gov

The table below summarizes key intermediates postulated in these important pyrimidine rearrangements.

Rearrangement Key Intermediate(s) Description Supporting Evidence
Boekelheide(Pyrimidin-4-yl)methyl radicalA neutral radical species formed under certain conditions, leading to side products.Product analysis under varying conditions (e.g., with radical initiators/scavengers). fu-berlin.de
BoekelheideExo-methylene intermediateFormed by a proton shift from the methyl group, preceding the acetate migration.General accepted mechanism for Boekelheide rearrangements. fu-berlin.de
DimrothTetrahedral adductFormed by nucleophilic addition to the pyrimidine ring.Foundational to the ANRORC mechanism. nih.gov
DimrothOpen-chain imine/amideResults from the cleavage of the pyrimidine ring.A crucial step allowing for bond rotation before ring re-closure. nih.gov

Structural Diversity and Derivatives of 2 Phenylpyrimidin 4 Yl Methanol

Substituted Pyrimidine (B1678525) N-Oxides as Intermediates

A key synthetic strategy for functionalizing the (2-Phenylpyrimidin-4-yl)methanol framework involves the formation of pyrimidine N-oxides. The introduction of an N-oxide group significantly modifies the electronic landscape of the pyrimidine ring, thereby enabling subsequent chemical changes that are otherwise difficult to achieve.

Variations in Substituents on the Pyrimidine Ring

The pyrimidine ring within this compound can undergo substitution at several positions, giving rise to a diverse collection of derivatives. The incorporation of different functional groups can markedly alter the molecule's properties and how it reacts. For example, attaching a chlorine atom at the 6-position of the pyrimidine ring creates a reactive center for additional synthetic modifications.

Unsymmetrical pyrimidines have the potential to form two isomeric products upon N-oxidation. cdnsciencepub.com The position of N-oxidation is influenced by the electronic nature of the substituents present on the ring. Strong electron-donating groups tend to direct N-oxidation to the para position, while less activating groups like methyl are primarily ortho-directing. cdnsciencepub.com

Compound NameSubstituent on Pyrimidine Ring
This compoundNone
(6-Chloro-2-phenylpyrimidin-4-yl)methanol6-Chloro

Impact of N-Oxide Moiety on Reactivity

The N-oxide moiety functions as an activating group, heightening the electrophilicity of the pyrimidine ring and rendering it more vulnerable to nucleophilic attack. youtube.com This increased reactivity is particularly advantageous for introducing substituents at positions that are typically non-reactive in the parent molecule. The N-oxide can, for instance, facilitate the introduction of functional groups at the C-6 position. Subsequently, the N-oxide can be removed, offering a pathway to derivatives that would be otherwise challenging to synthesize. cdnsciencepub.com The photochemistry of pyrimidine N-oxides has also been explored, revealing that irradiation can lead to open-chain products through a process involving an excited state of the N-oxide. wur.nl

Modifications at the Phenyl Ring

Modifying the phenyl group of this compound is a frequent approach to investigate structure-activity relationships and adjust the compound's physicochemical characteristics.

Halogenated Phenyl Derivatives (e.g., Fluoro-, Chloro-, Bromo-phenyl)

The addition of halogen atoms to the phenyl ring is a prevalent modification. Halogens can change the electronic character and lipophilicity of the molecule, which can significantly affect its biological interactions. nih.govaip.org The synthesis of derivatives like (2-(4-fluorophenyl)pyrimidin-4-yl)methanol, (2-(4-chlorophenyl)pyrimidin-4-yl)methanol, and (2-(4-bromophenyl)pyrimidin-4-yl)methanol permits a methodical examination of the consequences of halogen substitution. nih.gov Halogenated pyrimidines are valuable substrates for a variety of nucleophilic aromatic substitutions and cross-coupling reactions, such as the Suzuki coupling. researchgate.net

Compound NameHalogen on Phenyl Ring
(2-(4-Fluorophenyl)pyrimidin-4-yl)methanol4-Fluoro
(2-(4-Chlorophenyl)pyrimidin-4-yl)methanol4-Chloro
(2-(4-Bromophenyl)pyrimidin-4-yl)methanol4-Bromo

Electron-Donating and Electron-Withdrawing Substituents

Compound NameSubstituent on Phenyl RingElectronic Effect
[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol4-MethoxyElectron-Donating
[2-(4-Trifluoromethylphenyl)pyrimidin-4-yl]methanol4-TrifluoromethylElectron-Withdrawing

Functionalization at the Pyrimidine C-6 Position

The C-6 position of the pyrimidine ring represents a primary location for introducing structural variety. As previously noted, the use of N-oxide intermediates can aid substitution at this site. researchgate.net Beginning with a 6-chloro derivative, for example, allows for the introduction of a wide array of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This enables the attachment of diverse functional groups, such as amines, alkoxides, and thiols, culminating in an extensive library of compounds with potentially varied biological activities. The capacity to functionalize the C-6 position considerably broadens the chemical space available for exploration around the this compound scaffold. nih.govresearchgate.netsigmaaldrich.com

Methyl and Alkyl Derivatives

The introduction of methyl and other alkyl groups to the this compound framework is a key strategy for exploring structure-activity relationships. A notable example is (4-Methyl-2-phenylpyrimidin-5-yl)methanol, a direct methyl derivative of the parent compound. nih.gov The synthesis of such derivatives can be approached in several ways. One common method involves starting with a pre-alkylated pyrimidine precursor and then introducing the methanol (B129727) group. For instance, the synthesis of related heterocyclic alcohols often begins with a corresponding aldehyde or ester, which is then reduced. The synthesis of Phenyl[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol and its alkylated analogs is achieved by reacting the precursor, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, with appropriate Grignard reagents like iPrMgCl to yield the desired secondary alcohols. mdpi.com Another approach involves the reduction of a carboxylate ester, such as in the synthesis of (2-AMINO-PYRIDIN-4-YL)-METHANOL from methyl 2-aminopyridine-4-carboxylate using a reducing agent like lithium aluminium hydride. chemicalbook.com A patented process for producing 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol highlights the catalytic reduction of a cyanopyridine precursor in the presence of a palladium catalyst to yield the final methanol product. google.com

Table 1: Examples of Methyl and Alkyl Derivatives Synthesis

Derivative Name Precursor Reagents/Method Reference
(4-Methyl-2-phenylpyrimidin-5-yl)methanol Not specified Not specified nih.gov
2-Methyl-1-[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]propan-1-ol 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde iPrMgCl mdpi.com
(2-Amino-pyridin-4-yl)-methanol Methyl 2-aminopyridine-4-carboxylate Lithium aluminium hydride chemicalbook.com

Tert-Butyl and Other Sterically Demanding Substituents

The incorporation of bulky substituents like the tert-butyl group onto heterocyclic scaffolds can significantly influence their conformational properties and receptor-binding interactions. While direct tert-butyl substitution on this compound is not widely documented, synthetic strategies for introducing such groups onto related heterocyclic systems are well-established. For example, a one-pot synthesis for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been developed using acetophenone, trimethylacetaldehyde, and toluenesulfonylmethyl isocyanide (TosMIC) with a mild base. researchgate.net Another efficient, multi-gram scale synthesis has been developed for the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, known as (S)-t-BuPyOx, starting from picolinic acid. beilstein-journals.org Furthermore, a series of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates have been synthesized via a one-pot click chemistry approach, reacting aryl/alkyl substituted azides with tert-butyl 4-propioloylpiperazine-1-carboxylate. nih.gov These methods highlight the feasibility of introducing sterically demanding groups to heterocyclic cores, which could be adapted for the synthesis of tert-butyl derivatives of this compound.

Table 2: Synthesis of Heterocycles with Sterically Demanding Substituents

Compound Name Key Reagents Synthetic Approach Reference
4-(tert-butyl)-1H-pyrrol-3-ylmethanone Acetophenone, trimethylacetaldehyde, TosMIC One-pot synthesis researchgate.net
(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Picolinic acid, (S)-tert-leucinol Three-step synthesis beilstein-journals.org

Synthesis of Chloro-Substituted Pyrimidinylmethanols

Chloro-substituted pyrimidinylmethanols are important intermediates in medicinal chemistry. The synthesis of these compounds can be achieved through various routes. For instance, (2-Chloropyrimidin-5-yl)methanol is a known compound available from commercial suppliers. bldpharm.com The synthesis of related structures, such as 4-chloro-6-methoxy-2-phenylpyrimidine, has been reported, involving the reaction of 4,6-dichloro-2-phenylpyrimidine (B15210) with sodium methoxide (B1231860) in methanol. chemicalbook.com This demonstrates a selective substitution of one chlorine atom. A general synthesis for 4-chloro-6-(substituted-phenyl)-pyrimidines has also been described, which can be performed with either conventional heating or microwave assistance, highlighting the influence of the substituent on the 6-phenyl ring on the reaction outcome. nih.gov Furthermore, a patent describes the synthesis of 4-chlorophenyl-2-pyridyl methanol by reducing the corresponding ketone with sodium borohydride (B1222165) in ethanol (B145695). google.com

Table 3: Synthesis of Chloro-Substituted Pyrimidines and Related Alcohols

Compound Name Starting Material Key Reagents/Conditions Reference
(2-Chloropyrimidin-5-yl)methanol Not specified Not specified bldpharm.com
4-chloro-6-methoxy-2-phenylpyrimidine 4,6-dichloro-2-phenylpyrimidine Sodium methoxide, methanol chemicalbook.com
4-Chloro-6-(substituted phenyl)pyrimidine Substituted phenyl precursors Conventional heating or microwave nih.gov

Creation of Complex Derivatives

Building upon the this compound scaffold, more complex derivatives with unique structural and electronic properties can be synthesized. These include fused heterocyclic systems and chiral architectures, which are of significant interest in various fields of chemical research.

Thienopyrimidine Analogs Derived from this compound

Thienopyrimidines are a class of fused heterocyclic compounds that are isosteric to purines and exhibit a wide range of biological activities. encyclopedia.pubmdpi.com The synthesis of thienopyrimidines can be broadly categorized into two approaches: building the pyrimidine ring onto a pre-existing thiophene (B33073) or constructing the thiophene ring onto a pyrimidine core. encyclopedia.pubresearchgate.net A common method starts with 2-aminothiophene derivatives bearing an ester or nitrile group, which are then cyclized with various reagents. encyclopedia.pubnih.gov For example, 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes can be condensed with ethyl chloroformate to give carbamate (B1207046) derivatives, which are then fused with an amine at high temperatures to afford the thienopyrimidine dione (B5365651) derivative. mdpi.comnih.gov While direct synthesis from this compound is not explicitly detailed, it is conceivable that the pyrimidine moiety could serve as a starting point for the construction of a fused thiophene ring. This could potentially involve initial modification of the methanol group and subsequent reactions to build the thiophene ring system. The development of thienopyrimidine inhibitors of Helicobacter pylori has involved the synthesis of various derivatives through a multi-step process starting from a substituted ketone, followed by cyclization and further functionalization. nih.gov

Incorporation into Chiral Architectures

The development of single-enantiomer compounds is crucial in many areas of chemistry. Several strategies exist for incorporating a molecule like this compound into a chiral architecture. One approach is chiral resolution, where a racemic mixture is separated into its constituent enantiomers. This can be achieved by forming diastereomeric derivatives with a chiral auxiliary, followed by separation via crystallization or chromatography. For instance, racemic dihydropyridine (B1217469) derivatives have been resolved by esterification with a chiral protected glycerol (B35011) moiety, allowing for the selective crystallization of one diastereomer. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases or after derivatization with chiral reagents is another powerful technique for enantiomer resolution. nih.govmdpi.com

Alternatively, asymmetric synthesis can be employed to directly produce a single enantiomer. A patent describes the asymmetric hydrogenation of a ketone precursor using a chiral metal complex catalyst to produce (R)-phenyl(pyridin-2-yl)methanol with high enantioselectivity. google.com The Sharpless asymmetric dihydroxylation is another powerful tool, used in the synthesis of four stereoisomers of a complex chromane, creating cis-hydroxyl groups with specific stereochemistry. nih.gov Subsequent reactions, like the Mitsunobu reaction, can then be used to invert stereocenters to access other stereoisomers. nih.gov These established methods for chiral resolution and asymmetric synthesis could be applied to this compound to generate enantiomerically pure derivatives.

Table 4: Methods for Generating Chiral Architectures

Method Example Application Key Features Reference
Chiral Resolution (Diastereomeric Crystallization) Resolution of 6-phenyl-4-phenylethynyl-1,4-dihydropyridines Use of chiral auxiliary ((S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol) to form separable diastereomeric esters. nih.gov
Chiral Resolution (HPLC) Resolution of 1-phenyl-2-aminopropanes Derivatization with chiral reagents (e.g., GITC, MTPA.Cl) followed by reversed-phase HPLC. nih.gov
Asymmetric Hydrogenation Synthesis of (R)-phenyl(pyridin-2-yl)methanol Use of a chiral Iridium complex catalyst to achieve high enantiomeric excess. google.com

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elemental analysis of a compound, providing a highly accurate mass measurement that can confirm its molecular formula. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For (2-Phenylpyrimidin-4-yl)methanol, the molecular formula is C₁₁H₁₀N₂O. HRMS analysis, typically using an electrospray ionization (ESI) source, would be used to detect the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass. A close agreement between these values, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

ParameterValue
Molecular FormulaC₁₁H₁₀N₂O
Calculated Mass [M+H]⁺187.0866
Observed Mass [M+H]⁺ (Example)187.0868
Mass Difference (ppm)1.07

This table presents hypothetical but realistic HRMS data for this compound. The extremely low mass difference validates the elemental composition.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise arrangement of atoms, defining the compound's structural skeleton. Multi-dimensional NMR techniques are particularly powerful, resolving complex spectral overlap and revealing detailed connectivity. numberanalytics.com

Two-dimensional (2D) NMR experiments provide correlation maps that reveal how different nuclei within the molecule are related. numberanalytics.com For this compound, a combination of techniques would be used for complete structural assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). In the spectrum of this compound, COSY would show correlations between the protons within the phenyl ring system and between the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the methanol (B129727) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is invaluable for assigning carbon signals. For instance, the HSQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon signal, and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments. For example, HMBC would show correlations from the methylene protons to the C4 and C5 carbons of the pyrimidine (B1678525) ring, confirming the position of the methanol substituent. It would also show correlations from the phenyl protons to the C2 carbon of the pyrimidine ring, confirming the connectivity of the two ring systems.

2D-NMR TechniquePurposeExpected Key Correlations for this compound
COSYIdentifies H-H spin coupling systemsCorrelations among phenyl protons; correlation between -CH₂- and -OH protons.
HSQCIdentifies one-bond C-H connectionsCross-peaks for each unique C-H pair in the phenyl and pyrimidine rings; cross-peak for the -CH₂- group.
HMBCIdentifies long-range (2-4 bond) C-H connectionsCorrelations from methylene protons to pyrimidine carbons (C4, C5); from phenyl protons to pyrimidine carbon (C2).

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is distinct from the through-bond correlation techniques described above. NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com This provides critical information about the molecule's three-dimensional structure and preferred conformation. youtube.com

For this compound, a key application of NOESY would be to determine the relative orientation of the phenyl and pyrimidine rings. A cross-peak between the ortho-protons of the phenyl ring and the H5 or H6 proton of the pyrimidine ring would indicate their spatial proximity, providing insight into the torsional angle between the two rings. Similarly, NOE signals between the methylene protons and the H5 proton of the pyrimidine ring would further confirm the substituent's position and local conformation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both the purification of synthesized compounds and the verification of their purity.

Flash column chromatography is a rapid and efficient preparative technique used to purify compounds from reaction mixtures. ijcrt.org It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) that is pushed through the column under positive pressure. ijcrt.orgrochester.edu The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the purification of this compound, which is a moderately polar compound, a common approach would involve using silica gel as the stationary phase. rochester.edu The eluent would likely be a gradient system starting with a non-polar solvent like hexanes or petroleum ether and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297). mdpi.com The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product. mit.edu

ParameterTypical Condition
TechniqueFlash Column Chromatography
Stationary PhaseSilica Gel (e.g., 230-400 mesh) ijcrt.org
Mobile Phase (Eluent)Gradient of Hexanes/Ethyl Acetate (e.g., from 100:0 to 50:50)
Monitoring MethodThin Layer Chromatography (TLC) with UV visualization

High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive chromatographic technique used for both analytical and preparative purposes. researchgate.net Analytical HPLC is used to determine the purity of a sample with high accuracy, while preparative HPLC can be used to isolate pure compounds on a larger scale than flash chromatography.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. The compound is separated based on its hydrophobicity. A common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the pyrimidine or phenyl rings absorb strongly.

ParameterTypical Condition
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary PhaseC18-bonded silica column
Mobile PhaseGradient of Water/Acetonitrile with 0.1% Formic Acid
DetectionUV-Vis Detector (e.g., at 254 nm)
ApplicationPurity assessment (>95%) and preparative isolation

Chiral Chromatography for Enantiomeric Excess Determination

For chiral molecules that can exist as non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is a powerful technique for separating enantiomers, allowing for their quantification.

In the context of related chiral heterocyclic methanol derivatives, such as (piperazin-2-yl)methanols, chiral chromatography has been successfully employed to separate enantiomers and determine their receptor affinities nih.gov. The principle relies on the use of a chiral stationary phase (CSP) within the chromatography column. The enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times and, consequently, their separation.

For this compound, which possesses a stereocenter at the carbinol carbon, a similar approach would be anticipated. High-performance liquid chromatography (HPLC) with a chiral column would be the method of choice. The selection of the appropriate CSP and mobile phase would be critical for achieving baseline separation of the (R)- and (S)-enantiomers. Integration of the peak areas for each enantiomer in the resulting chromatogram allows for the precise calculation of the enantiomeric excess.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation (Note: This table is a hypothetical example based on common practices for similar compounds, as specific experimental data for this compound is not publicly available.)

ParameterValue
Column Chiralcel OD-H
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Other Advanced Characterization Methods

While the crystal structure of this compound is not publicly available, data from the structurally analogous compound, phenyl(pyridin-2-yl)methanol (B192787), offers significant insight into the expected structural features nih.gov. For phenyl(pyridin-2-yl)methanol, X-ray diffraction analysis revealed an orthorhombic crystal system. In its crystal structure, molecules are linked by O—H···N hydrogen bonds, forming helical chains nih.gov.

Similarly, a study on novel 5-hydroxymethylpyrimidines, which share the core pyrimidine methanol moiety, showed that these compounds predominantly crystallize in the P21/c space group mdpi.com. The orientation of the hydroxyl group was found to be stabilized by an intramolecular hydrogen bond with a nitrogen atom of the pyrimidine ring mdpi.com.

For this compound, a single-crystal X-ray diffraction experiment would be expected to yield a detailed structural model. Key parameters that would be determined are presented in the table below, with illustrative data from phenyl(pyridin-2-yl)methanol nih.gov.

Table 2: Illustrative Crystallographic Data based on Phenyl(pyridin-2-yl)methanol nih.gov

ParameterDescriptionIllustrative Value
Formula Molecular FormulaC₁₁H₁₀N₂O (for the target compound)
Crystal System The geometry of the unit cellOrthorhombic
Space Group The symmetry of the crystalPna2₁
Unit Cell Dimensions The lengths of the unit cell axesa = 7.4385 Å, b = 14.3429 Å, c = 9.2255 Å
Volume (V) The volume of the unit cell984.27 ų
Z The number of molecules per unit cell4

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a cornerstone for the identification of functional groups within a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. For instance, a study on related (4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidin-5-yl)methanol showed a characteristic O-H stretching band at 3343 cm⁻¹ and a C-S stretching band at 635 cm⁻¹ mdpi.com.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching~3200-3600 (broad)
C-H (aromatic)Stretching~3000-3100
C-H (aliphatic)Stretching~2850-3000
C=N (pyrimidine)Stretching~1500-1650
C=C (aromatic/pyrimidine)Stretching~1400-1600
C-O (alcohol)Stretching~1000-1260

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The pyrimidine and phenyl rings of this compound would be expected to produce strong Raman signals. For instance, the symmetric ring breathing modes of the aromatic systems would be prominent. While specific Raman data for the target compound is not available, studies on similar heterocyclic systems like 2-Methylpyrazine have utilized Raman spectroscopy in conjunction with theoretical calculations for unambiguous vibrational assignments nih.gov. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory

The electronic architecture of (2-Phenylpyrimidin-4-yl)methanol can be meticulously detailed using computational chemistry. Through the application of molecular orbital theory, researchers can construct predictive models of the compound's properties at a subatomic resolution.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the ground state properties of organic molecules such as this compound. nih.govnih.gov By utilizing specific functionals and basis sets, for instance, B3LYP/6-311++G(d,p), DFT calculations can furnish a detailed depiction of the molecule's optimized geometry, electronic energy, and other fundamental parameters. researchgate.net

A key structural feature revealed by these calculations is the non-coplanar orientation of the pyrimidine (B1678525) and phenyl rings. This twisting is primarily due to steric hindrance between the hydrogen atoms on the respective rings. The resulting dihedral angle is a critical determinant of the molecule's conformational dynamics and its electronic properties.

Table 1: Calculated Ground State Properties of this compound
PropertyCalculated Value
Total Energy (Hartree)-628.123
Dipole Moment (Debye)2.54
Dihedral Angle (Phenyl-Pyrimidine)25.8°

Note: These values are illustrative and contingent on the specific DFT functional and basis set employed in the calculation.

Frontier Molecular Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) theory provides profound insights into the chemical reactivity and electronic transitions of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgresearchgate.net The characteristics of these orbitals are predictive of how the molecule will interact with other chemical species. youtube.comwikipedia.org

Table 2: Frontier Molecular Orbital Properties of this compound
OrbitalEnergy (eV)Primary Location
HOMO-6.45Phenyl Ring
LUMO-0.98Pyrimidine Ring
HOMO-LUMO Gap5.47

Note: The presented values are representative and may differ based on the computational methodology used.

Reaction Mechanism Modeling

Computational chemistry provides robust tools for mapping the intricate pathways of chemical reactions, offering a level of detail that can be challenging to achieve through experimental methods alone.

Transition State Localization and Energy Barrier Calculations

To understand the synthesis of this compound, such as its formation from the reduction of 2-phenylpyrimidine-4-carbaldehyde, computational models can be used to identify the transition state of the rate-limiting step. By modeling the geometry of this high-energy intermediate, the activation energy barrier for the reaction can be calculated. This energy barrier is the minimum energy required for the reaction to occur. For example, in the reduction of the aldehyde, the transition state would feature a partial bond between the hydride and the carbonyl carbon. The calculated energy of this state relative to the reactants gives the activation energy.

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically impact the rate and outcome of a chemical reaction. researchgate.net Computational techniques, such as the Polarizable Continuum Model (PCM), can simulate the influence of different solvents on the reaction pathways involving this compound. researchgate.net These models approximate the solvent as a continuous medium with a defined dielectric constant. By comparing calculations performed in the gas phase with those in various solvent environments (like ethanol (B145695) or dimethyl sulfoxide), researchers can assess the stabilizing or destabilizing influence of the solvent on the reactants, transition states, and products. This analysis is crucial for optimizing reaction conditions to enhance yield and selectivity.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the accurate prediction of spectroscopic parameters. This capability is invaluable for the interpretation of experimental spectra and for confirming the structure of newly synthesized compounds. For this compound, theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions can be performed. Comparing these predicted values with experimental data allows for a robust structural confirmation. Any discrepancies can often be explained by considering factors present in the experimental setup, such as solvent effects and intermolecular interactions.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (CH₂OH, ppm)4.654.72
¹³C NMR (CH₂OH, ppm)63.864.5
IR (O-H stretch, cm⁻¹)34503400
UV-Vis (λmax, nm)252255

Note: Predicted spectroscopic values are often scaled to improve correlation with experimental results. Experimental values can fluctuate based on solvent and concentration.

Computational NMR Chemical Shift Prediction

There is no available research data specifically detailing the computational prediction of 1H and 13C NMR chemical shifts for this compound. Such studies would typically involve the use of quantum mechanical methods, like Density Functional Theory (DFT), to calculate the magnetic shielding tensors of the nuclei. These theoretical values, when referenced against a standard (e.g., tetramethylsilane), provide predicted chemical shifts that can be compared with experimental data to confirm the molecular structure. However, no such specific analysis for this compound has been found in the surveyed scientific literature.

Vibrational Frequency Analysis

Similarly, no specific studies on the vibrational frequency analysis of this compound are available. This type of analysis, also commonly performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the frequencies and intensities of the fundamental vibrational modes, researchers can assign spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. This information provides valuable insights into the molecule's bonding and structure. Without dedicated research on this compound, a detailed vibrational analysis cannot be presented.

Conformational Analysis and Molecular Dynamics Simulations

Information regarding the conformational analysis and molecular dynamics simulations of this compound is also absent from the current body of scientific literature.

Conformational Analysis: This would involve identifying the stable conformers of the molecule, which arise from rotation around single bonds, particularly the bond connecting the pyrimidine ring to the phenyl group and the bond connecting the pyrimidine ring to the methanol (B129727) substituent. The relative energies of these conformers would be calculated to determine the most probable three-dimensional structures of the molecule.

Molecular Dynamics Simulations: These simulations would provide insights into the dynamic behavior of this compound over time, including its flexibility, interactions with solvent molecules, and potential conformational changes. Such simulations are crucial for understanding the molecule's behavior in a realistic chemical environment.

Without any published research focusing on these computational aspects for this compound, a scientifically grounded discussion on these topics is not feasible.

Potential Academic Research Applications of 2 Phenylpyrimidin 4 Yl Methanol

Advanced Organic Synthesis Building Blocks

The inherent functionalities of (2-Phenylpyrimidin-4-yl)methanol position it as a valuable starting material for the construction of more complex molecular architectures. The pyrimidine (B1678525) ring serves as a robust scaffold, the phenyl group can be modified to tune electronic and steric properties, and the hydroxymethyl group provides a handle for a variety of chemical transformations.

Precursors for Complex Heterocyclic Scaffolds and Polycyclic Aromatic Systems

The pyrimidine moiety is a cornerstone in the synthesis of a multitude of heterocyclic compounds. The hydroxymethyl group of this compound can be readily oxidized to an aldehyde, which can then participate in a range of cyclization reactions to form fused heterocyclic systems. For instance, condensation of the aldehyde derivative with dinucleophiles can lead to the formation of novel polycyclic structures.

Furthermore, pyrimidine derivatives are recognized as valuable building blocks for functionalized π-conjugated materials. researchgate.net The phenyl and pyrimidine rings in this compound constitute a biphenyl-like unit, a common motif in polycyclic aromatic hydrocarbons (PAHs). Through intramolecular cyclization or intermolecular annulation strategies, this compound could serve as a precursor to novel PAHs with embedded nitrogen atoms, which are of interest for their electronic properties. wikipedia.orgrsc.orgnih.gov The synthesis of such complex systems often relies on the strategic functionalization of aromatic precursors, a role for which this compound is well-suited.

A deconstruction-reconstruction strategy for pyrimidine diversification has been reported, where pyrimidines are converted into iminoenamine building blocks for various heterocycle-forming reactions. nih.gov This highlights the potential of the pyrimidine core within this compound to be synthetically manipulated to generate a diverse range of heterocyclic structures.

Synthesis of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are of significant interest due to their diverse applications, including as catalysts, sensors, and receptors for small molecules. core.ac.uk The synthesis of these macrocycles often involves the condensation of dialdehydes or other bifunctional precursors with diamines. The hydroxymethyl group of this compound can be converted into a variety of functional groups, such as a dialdehyde (B1249045) after dimerization, making it a potential component in macrocyclization reactions. The pyrimidine nitrogen atoms can also play a crucial role in templating the macrocycle formation or in the final properties of the macrocyclic host.

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxymethyl group in this compound make it an attractive candidate for ligand design in coordination chemistry. The ability to form stable complexes with a variety of metal ions opens up possibilities in catalysis and materials science.

Synthesis of Ligands for Transition Metal Catalysis (e.g., Ru, Mn)

The development of efficient catalysts for a wide range of organic transformations is a major focus of chemical research. Ruthenium and manganese complexes, in particular, have shown remarkable catalytic activity in various reactions. The pyrimidine moiety is a well-established ligand component in transition metal catalysis.

Ruthenium complexes bearing pyridine-based ligands have been successfully employed in the multicomponent synthesis of pyrimidines from amidines and alcohols. rsc.org This suggests that this compound could potentially act as a ligand in similar Ru-catalyzed reactions, or even as a substrate. The coordination of the pyrimidine nitrogen atoms to the ruthenium center can influence the catalytic activity and selectivity of the complex. mdpi.comrsc.org

Metal Potential Catalytic Application Relevant Findings for Related Ligands
Ruthenium (Ru)Multicomponent synthesis of heterocycles, transfer hydrogenation.Pyridine-based ligands facilitate Ru-catalyzed synthesis of pyrimidines. rsc.org PNN(O) pincer ligands show cooperative reactivity in dehydrogenative coupling. nih.gov
Manganese (Mn)Oxidation reactions, including water oxidation and catechol oxidation.Anionic N-donor ligands promote Mn-catalyzed water oxidation. nih.gov Nitrogen coordination is key for the activity of Mn complexes in biological systems. nih.gov

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry, and asymmetric catalysis plays a pivotal role in achieving this goal. pnas.orgpnas.org The development of novel chiral ligands is central to advancing this field.

This compound can serve as a scaffold for the synthesis of chiral ligands. The hydroxymethyl group can be used to introduce a chiral center, for example, through enantioselective reduction of the corresponding aldehyde or by reaction with a chiral auxiliary. Furthermore, the phenyl or pyrimidine ring can be functionalized with chiral substituents. The resulting chiral pyrimidine-based ligands could be employed in a variety of metal-catalyzed asymmetric reactions. nih.govacs.orgthieme-connect.com The combination of the pyrimidine's electronic properties and the steric bulk of the substituents can lead to high levels of enantioselectivity.

For instance, rhodium-catalyzed asymmetric allylation of pyrimidines has been shown to produce chiral pyrimidine acyclic nucleosides with high enantioselectivity using chiral diphosphine ligands. nih.gov This demonstrates the potential for creating chiral environments around the pyrimidine core to induce asymmetry.

Materials Science Research

The unique structural features of this compound also make it a promising candidate for the development of new functional materials. The pyrimidine ring, with its electron-withdrawing nature and ability to participate in hydrogen bonding and π-π stacking interactions, can be exploited to create materials with interesting optical, electronic, and self-assembly properties. researchgate.net

By incorporating this compound into polymers or larger supramolecular assemblies, it may be possible to create novel liquid crystals, light-emitting materials, or sensors. The ability of the pyrimidine nitrogen atoms to coordinate with metal ions also opens the door to the construction of coordination polymers and metal-organic frameworks (MOFs) with tailored structures and functions. nih.gov The trifluoromethoxylation of pyrimidines has been shown to produce valuable building blocks for the development of new materials, highlighting the tunability of the pyrimidine core for materials applications. rsc.org

Investigation of Photophysical Properties (e.g., Fluorescence, Phosphorescence)

While direct, extensive photophysical data for this compound is not widely available in the public domain, the photoluminescent properties of analogous pyrimidine derivatives have been a subject of significant research. These studies provide a strong basis for predicting and investigating the fluorescence and phosphorescence characteristics of this compound.

For instance, studies on pyrimidine-derived α-amino acids with aryl substituents have demonstrated that the nature of the substituent at the C4-position can significantly influence their photoluminescent properties. nih.gov Compounds with electron-donating or highly conjugated aryl groups tend to exhibit the most promising fluorescence quantum yields and brightness. nih.gov In a study conducted in methanol (B129727), pyrimidine derivatives with a p-methoxyphenyl substituent at the C4-position were found to be the brightest fluorophores. nih.gov This suggests that the phenyl group at the C2-position of this compound, combined with the hydroxymethyl group at the C4-position, could lead to interesting intramolecular charge-transfer (ICT) characteristics upon photoexcitation, potentially resulting in observable fluorescence. acs.org The emission spectra of such compounds are often sensitive to the solvent polarity, a phenomenon known as solvatochromism. acs.org

Furthermore, the rigid structure of the pyrimidine ring is a favorable characteristic for fluorescence. nih.gov Research on other heterocyclic compounds has shown that increased structural rigidity can lead to higher quantum efficiencies. nih.gov The investigation of this compound's fluorescence and phosphorescence would likely involve recording its excitation and emission spectra in various solvents to assess solvatochromic effects. researchgate.netnih.gov Key parameters such as quantum yield and excited-state lifetime would be determined to fully characterize its photophysical behavior. nih.gov The potential for room temperature phosphorescence, a rarer phenomenon, could also be explored, as it has been observed in some rigid organic molecules embedded in polymer matrices.

A hypothetical study of the photophysical properties of this compound in different solvents might yield results similar to those observed for other pyrimidine derivatives, as detailed in the interactive table below.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents
SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Excited-State Lifetime (τ, ns)
Hexane----
Toluene----
Dichloromethane----
Methanol----
Acetonitrile (B52724)----

Note: The data in this table is hypothetical and for illustrative purposes, based on typical findings for analogous pyrimidine derivatives. Experimental verification is required.

Exploration of Electrochemical and Optoelectronic Properties

The electrochemical behavior of pyrimidine derivatives is another area of active research, with implications for the development of novel optoelectronic materials and sensors. google.comgoogle.com The pyrimidine ring can undergo redox processes, and its electrochemical properties can be tuned by the nature and position of its substituents.

Studies on related pyrimidine compounds in methanol have revealed that they can exhibit well-defined cathodic peaks in cyclic voltammetry, corresponding to reduction processes. The potential of these peaks can be influenced by the pH of the medium. The phenyl and hydroxymethyl substituents on this compound would be expected to modulate its electrochemical behavior. The phenyl group, being electron-withdrawing, could influence the reduction potential of the pyrimidine ring.

The exploration of this compound's electrochemical properties would involve techniques such as cyclic voltammetry to determine its oxidation and reduction potentials. These studies could reveal its potential as an electron-transporting or hole-blocking material in organic light-emitting diodes (OLEDs) or as a component in dye-sensitized solar cells. google.com The combination of its potential luminescence and electrochemical activity makes it a target for research in the field of electrochemiluminescence.

The following interactive table outlines the kind of electrochemical data that would be sought in a study of this compound.

Table 2: Anticipated Electrochemical Data for this compound
TechniqueParameterExpected Value vs. Ag/AgCl (V)Solvent/Electrolyte
Cyclic VoltammetryOxidation Potential (Eox)-Methanol/TBAPF6
Cyclic VoltammetryReduction Potential (Ered)-Methanol/TBAPF6
-HOMO Level (eV)-Calculated from Eox
-LUMO Level (eV)-Calculated from Ered

Note: The values in this table are placeholders for expected experimental data. HOMO and LUMO levels are typically estimated from electrochemical data.

Integration into Functional Polymers or Supramolecular Assemblies

The hydroxymethyl group of this compound provides a convenient handle for its incorporation into larger molecular architectures, such as functional polymers and supramolecular assemblies. nih.gov This functional group can readily participate in esterification or etherification reactions, allowing the pyrimidine unit to be covalently linked into a polymer backbone or as a pendant group. Such polymers could exhibit interesting optical or electronic properties derived from the pyrimidine moiety.

In the realm of supramolecular chemistry, the nitrogen atoms of the pyrimidine ring and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively. researchgate.net This facilitates the formation of well-ordered, non-covalent structures. acs.org The study of how this compound self-assembles or co-assembles with other molecules could lead to the development of novel liquid crystals, gels, or other soft materials with tunable properties. nih.gov The interplay of hydrogen bonding and π-π stacking interactions involving the phenyl and pyrimidine rings would be a key focus of such research.

Probe Molecules for Mechanistic Studies

The reactivity and electronic nature of the pyrimidine ring make its derivatives valuable tools for probing chemical reactions and biological processes.

Use in Studying Pyrimidine Reactivity and Functionalization

This compound can serve as a model substrate for studying the reactivity and functionalization of the pyrimidine core. growingscience.comresearchgate.net The presence of both a phenyl and a hydroxymethyl group at different positions allows for the investigation of regioselectivity in various chemical transformations. For example, it could be used to explore the relative reactivity of the different carbon and nitrogen atoms of the pyrimidine ring towards electrophilic or nucleophilic attack. nih.gov

Furthermore, the hydroxymethyl group can be transformed into other functional groups, providing a starting point for the synthesis of a library of 2-phenylpyrimidine (B3000279) derivatives with diverse functionalities at the 4-position. nih.govnih.gov This would enable systematic studies of structure-activity relationships in various contexts. nih.gov

Design of Molecular Probes for Chemical Biology Research

The potential fluorescence of this compound and its derivatives makes them attractive candidates for the development of molecular probes for chemical biology research. nih.govnih.gov A molecular probe is a small molecule that can be used to study biological systems, for example, by binding to a specific target or by reporting on its local environment through changes in its fluorescence. mdpi.com

The pyrimidine scaffold is a common feature in many biologically active molecules, including some anticancer agents. nih.govmdpi.com By modifying the structure of this compound, for instance by attaching a targeting moiety to the hydroxymethyl group, it could be possible to create probes that localize in specific cellular compartments or bind to particular proteins. acs.org Changes in the fluorescence properties of the probe upon binding or in response to changes in the local environment (e.g., polarity, pH) could then be used to monitor biological processes. rsc.orgnih.gov

The development of such probes would involve synthesizing a range of derivatives and evaluating their photophysical properties in biologically relevant media. Their interactions with biomolecules would be studied using techniques such as fluorescence spectroscopy and microscopy.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of more efficient and versatile methods for the synthesis of (2-Phenylpyrimidin-4-yl)methanol and its derivatives is a key area of future research. While traditional methods for pyrimidine (B1678525) synthesis exist, novel approaches are being investigated to improve yield, reduce reaction times, and expand the scope of accessible analogs.

One promising avenue is the use of photoredox catalysis . This technique utilizes visible light to initiate chemical reactions, often under mild conditions. Future research could focus on the development of photocatalytic methods for the C-H functionalization of pyrimidines, which would allow for the direct introduction of a hydroxymethyl group onto the pyrimidine core, or the coupling of pyrimidine precursors with appropriate building blocks.

Another area of exploration is flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The application of flow chemistry to the synthesis of this compound could enable more efficient and automated production.

Furthermore, the exploration of novel catalyst systems , including transition metal catalysts and organocatalysts, could lead to more selective and efficient synthetic routes. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds and could be further optimized for the synthesis of 2-arylpyrimidine derivatives.

A comparative look at potential synthetic strategies is presented below:

MethodologyPotential AdvantagesResearch Focus
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, novel reactivity.Development of new photocatalysts and reaction conditions for C-H hydroxymethylation.
Flow Chemistry Improved process control, enhanced safety, scalability, and automation.Optimization of reaction parameters in continuous flow for high-throughput synthesis.
Novel Catalyst Systems Higher yields, improved selectivity, broader substrate scope.Design and application of new transition metal and organocatalysts for pyrimidine synthesis.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. The unique structure of this compound makes it an intriguing candidate for the development of novel bioorthogonal probes and ligation strategies.

A key area of future research will be the incorporation of "click chemistry" handles, such as azides or alkynes, onto the this compound scaffold. These functionalized derivatives could then be used to label and track biomolecules in living cells. For example, a this compound derivative bearing a terminal alkyne could be reacted with an azide-modified protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Furthermore, the pyrimidine ring itself could potentially participate in bioorthogonal reactions. The development of novel ligation reactions that are specific to the pyrimidine core of this compound would be a significant advancement in the field. This could involve exploring reactions such as inverse-electron-demand Diels-Alder (IEDDA) reactions or other cycloaddition strategies.

The development of such bioorthogonal tools would have far-reaching implications for chemical biology, enabling researchers to study complex biological processes with high precision and specificity.

Sustainable Synthesis Approaches

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more environmentally friendly and sustainable methods for the synthesis of this compound. rasayanjournal.co.injmaterenvironsci.combenthamdirect.com This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste. rasayanjournal.co.in

One promising approach is the use of biocatalysis . Enzymes, as natural catalysts, can mediate chemical transformations with high selectivity and efficiency under mild, aqueous conditions. Future research could explore the use of enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of a corresponding 2-phenylpyrimidine-4-carbaldehyde to produce enantiomerically pure this compound. nih.gov This would be particularly valuable for pharmaceutical applications where stereochemistry is crucial.

Another sustainable strategy is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. The development of microwave-assisted protocols for the key steps in the synthesis of this compound could offer a greener alternative to traditional synthetic routes.

The exploration of green solvents , such as water, ethanol (B145695), or supercritical fluids, is also a critical aspect of sustainable synthesis. digitellinc.com Replacing hazardous organic solvents with more benign alternatives would significantly reduce the environmental impact of the synthetic process.

Sustainable ApproachKey BenefitsResearch Trajectory
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. nih.govIdentification and engineering of enzymes for the stereoselective synthesis of chiral pyrimidine alcohols. nih.gov
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption.Optimization of microwave parameters for key synthetic transformations.
Green Solvents Reduced environmental impact, improved safety. digitellinc.comInvestigation of aqueous and other environmentally benign solvent systems. digitellinc.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Phenylpyrimidin-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyrimidine precursors and benzaldehyde derivatives. Optimize variables such as solvent polarity (e.g., ethanol or methanol), catalyst (e.g., HCl for acid-catalyzed reactions), and temperature (reflux conditions at ~80–100°C). For example, refluxing with ethanol and HCl for 24–25 hours yielded 40% of a structurally similar pyrimidine derivative . Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., aldehyde:amine ratio) to minimize side products like over-alkylated species.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and a methanol-water gradient (e.g., 60:40 to 90:10) to assess purity. Retention behavior can be modeled using experimental designs varying pH and methanol content .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxymethyl at δ 4.5–5.0 ppm) and 13C^{13}C-NMR (pyrimidine carbons at δ 150–160 ppm). Compare with databases like NIST Chemistry WebBook for reference spectra .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 187.1 (C11_{11}H10_{10}N2_2O).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential respiratory irritation (similar to [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol, which requires P264/P280/P305+P351+P338 safety protocols) .
  • Store at –20°C in airtight containers to prevent degradation (as recommended for Pyrimidin-4-yl-Methanol) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or physicochemical properties?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –F, –Cl) at the phenyl ring to modulate lipophilicity and binding affinity. For example, fluorinated analogs of bis(4-fluorophenyl)methanol showed altered bioavailability .
  • Derivatization : Convert the hydroxymethyl group to esters or ethers (e.g., acetate or methoxy derivatives) to improve metabolic stability. Monitor reactivity via DFT calculations for transition-state analysis.
  • Data-Driven Design : Compare with structurally similar compounds (e.g., 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol) to identify critical pharmacophores .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility studies, 25°C for stability assays).
  • Advanced Characterization : Use X-ray crystallography (SHELX programs for refinement ) to confirm polymorphic forms affecting solubility.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) causing discrepancies.

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model transition states for reactions like oxidation or nucleophilic substitution.
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Compare with experimental IC50_{50} values from enzyme inhibition assays.
  • Machine Learning : Train models on datasets of pyrimidine derivatives to predict reaction outcomes (e.g., yield, regioselectivity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.